![molecular formula C8H7BClNO2 B2797800 (2-Chloro-5-cyano-4-methylphenyl)boronic acid CAS No. 1393536-50-9](/img/structure/B2797800.png)
(2-Chloro-5-cyano-4-methylphenyl)boronic acid
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Description
(2-Chloro-5-cyano-4-methylphenyl)boronic acid, also known as CMKCB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit various enzymes and proteins, making it a promising candidate for drug development.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid, such as (2-Chloro-5-cyano-4-methylphenyl)boronic acid, plays a crucial role in this reaction due to its stability, easy preparation, and environmentally benign nature .
Protodeboronation of Pinacol Boronic Esters
(2-Chloro-5-cyano-4-methylphenyl)boronic acid can be used in the protodeboronation of pinacol boronic esters. This process involves a radical approach and is paired with a Matteson–CH2– homologation .
Anti-Markovnikov Hydromethylation of Alkenes
This boronic acid can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Oligo-boronic Acid Receptors
(2-Chloro-5-cyano-4-methylphenyl)boronic acid can be used in the synthesis of oligo-boronic acid receptors, which have improved structural and electronic properties .
Synthesis of Aminoalkoxybiphenylnitriles
This compound can be used in the synthesis of aminoalkoxybiphenylnitriles, which are used as histamine-3 receptor ligands .
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Water
(2-Chloro-5-cyano-4-methylphenyl)boronic acid can be used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling in water .
Ruthenium Catalyzed Direct Arylation
This boronic acid can be used in ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .
properties
IUPAC Name |
(2-chloro-5-cyano-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2/c1-5-2-8(10)7(9(12)13)3-6(5)4-11/h2-3,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKWZERJVQDIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-cyano-4-methylphenyl)boronic acid | |
CAS RN |
1393536-50-9 |
Source
|
Record name | (2-chloro-5-cyano-4-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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